Sodium;3-hydroxy(413C)butanoate
CAS No.: 287111-43-7
VCID: VC21081140
Molecular Formula: C4H7NaO3
Molecular Weight: 127.08 g/mol
* For research use only. Not for human or veterinary use.

Description |
Sodium;3-hydroxy(2,4-13C2)butanoate, also known as sodium DL-3-hydroxybutyrate-2,4-13C2, is a compound that belongs to the class of carboxylic acid salts. It is specifically labeled with carbon-13 isotopes at positions 2 and 4, making it useful for various biochemical and pharmacological studies that require isotopic labeling. This compound is derived from 3-hydroxybutanoic acid, a naturally occurring compound in the body, often associated with ketosis and metabolic processes. Synthesis and PreparationThe synthesis of sodium;3-hydroxy(2,4-13C2)butanoate typically involves the reaction of 3-hydroxybutanoic acid with sodium hydroxide in the presence of water. The carbon-13 labeling at positions 2 and 4 is crucial for its application in metabolic studies, allowing researchers to trace its metabolism through various pathways using techniques like NMR spectroscopy. Biological Significance3-Hydroxybutyric acid and its salts are significant in human metabolism, particularly in the context of ketosis. They serve as energy sources for the brain and other tissues when glucose levels are low. The isotopically labeled version of this compound facilitates detailed studies of metabolic pathways, including the metabolism of ketone bodies. Applications in ResearchSodium;3-hydroxy(2,4-13C2)butanoate is used in research to study metabolic processes, particularly in the context of ketosis and fatty acid metabolism. Its isotopic labeling allows for precise tracking of metabolic pathways using mass spectrometry and NMR spectroscopy. Table: Applications of Sodium;3-hydroxy(2,4-13C2)butanoate
Research FindingsResearch involving isotopically labeled compounds like sodium;3-hydroxy(2,4-13C2)butanoate has shown significant potential in understanding metabolic disorders and developing therapeutic strategies. For instance, studies on ketone body metabolism have implications for managing conditions like diabetes and epilepsy. Table: Key Research Findings
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 287111-43-7 | ||||||||||||||||
Product Name | Sodium;3-hydroxy(413C)butanoate | ||||||||||||||||
Molecular Formula | C4H7NaO3 | ||||||||||||||||
Molecular Weight | 127.08 g/mol | ||||||||||||||||
IUPAC Name | sodium;3-hydroxy(413C)butanoate | ||||||||||||||||
Standard InChI | InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1; | ||||||||||||||||
Standard InChIKey | NBPUSGBJDWCHKC-YTBWXGASSA-M | ||||||||||||||||
Isomeric SMILES | [13CH3]C(CC(=O)[O-])O.[Na+] | ||||||||||||||||
SMILES | CC(CC(=O)[O-])O.[Na+] | ||||||||||||||||
Canonical SMILES | CC(CC(=O)[O-])O.[Na+] | ||||||||||||||||
Synonyms | 3-Hydroxybutanoic Acid-13C4 Sodium Salt; 3-Hydroxybutyric-13C4 Acid Monosodium Salt; DL-β-Hydroxybutyric-13C4 Acid Sodium Salt; Sodium 3-Hydroxybutyrate-13C4; Sodium Dl-β-hydroxybutyrate-13C4; Sodium β-Hydroxybutyrate-13C4; β-Hydroxybutyric-13C4 Aci | ||||||||||||||||
PubChem Compound | 23696291 | ||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume